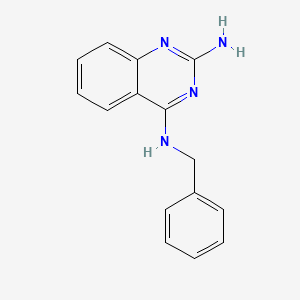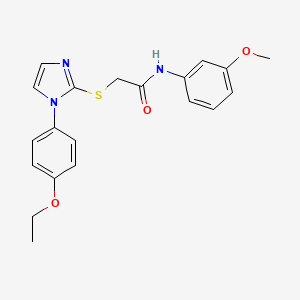![molecular formula C13H14FN3O3 B2610293 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097860-45-0](/img/structure/B2610293.png)
3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one” is a complex organic molecule that contains several functional groups and structural elements, including a pyrrolidine ring, a fluoropyridine group, and an oxazolidinone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered pyrrolidine ring, a fluoropyridine group, and an oxazolidinone group. The spatial orientation of substituents and the stereochemistry of the molecule could significantly influence its biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the fluoropyridine group, which is known to have reduced basicity and is usually less reactive than its chlorinated and brominated analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific functional groups. Fluoropyridines, for example, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring .Wissenschaftliche Forschungsanwendungen
Chemosensor for Metal Ions
A study by Maity and Govindaraju (2010) describes a pyrrolidine constrained bipyridyl-dansyl conjugate, an analog of the given compound, synthesized through click chemistry. This conjugate serves as a selective ratiometric and colorimetric chemosensor for Al(3+) ions based on internal charge transfer (ICT) mechanisms. This application highlights the potential use of such compounds in detecting and quantifying metal ions in various environments (Maity & Govindaraju, 2010).
Antibacterial Activity
Genin et al. (2000) explored nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, including analogs of the specified compound. These agents showed good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This research indicates the compound's relevance in developing new antibiotics with expanded spectrum activity against fastidious Gram-negative organisms (Genin et al., 2000).
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, like “3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one”, are often used in medicinal chemistry to obtain compounds for the treatment of various diseases . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action would involve the compound interacting with its target in the body, leading to a change in the target’s function. The fluoropyridine part of “this compound” could potentially interact with the target due to its electron-withdrawing properties .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Pyrrolidine derivatives have been found to have diverse biological activities, affecting various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Pyrrolidine derivatives are known to have good bioavailability due to their ability to efficiently explore the pharmacophore space .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c14-11-7-15-3-1-10(11)12(18)16-4-2-9(8-16)17-5-6-20-13(17)19/h1,3,7,9H,2,4-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTKHXPCKUYSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2610213.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2610214.png)
![(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B2610217.png)
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2610218.png)
![(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2610219.png)

![3,3-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2610221.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2610222.png)


![4-Bromobenzo[c][1,2,5]oxadiazole](/img/structure/B2610231.png)
![4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610232.png)
![3-(3,5-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2610233.png)
